molecular formula C21H20N2O5 B1683477 Varespladib CAS No. 172732-68-2

Varespladib

Cat. No. B1683477
M. Wt: 380.4 g/mol
InChI Key: BHLXTPHDSZUFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Varespladib is a synthetic molecule . It was developed and clinically tested to block inflammatory cascades of several diseases associated with elevated levels of secreted phospholipase A2 (sPLA2) .


Molecular Structure Analysis

The first structural and functional study of the complex between Varespladib and a PLA2-like snake venom toxin (MjTX-II) has been described . Crystallographic and bioinformatics analyses revealed interactions of Varespladib with two specific regions of the toxin .


Chemical Reactions Analysis

Varespladib has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It inhibits the cytotoxic and myotoxic effects of MjTX-II from the medically important South American snake, Bothrops moojeni .


Physical And Chemical Properties Analysis

Varespladib has a molecular formula of C21H20N2O5 and a molar mass of 380.400 g·mol −1 . It is a synthetic molecule .

Scientific Research Applications

Snakebite Envenomation

  • Scientific Field : Toxicology
  • Application Summary : Varespladib has been explored for its inhibitory potential against snakebite envenomation. It was initially designed as an inhibitor of mammalian phospholipase A2s (PLA2s), but was later repurposed as a broad-spectrum inhibitor of PLA2 in snake venom .
  • Methods of Application : In animal models, the severely hemorrhagic toxicity of snake venom was almost fully inhibited after administration of Varespladib . The treatment showed a significant inhibitory effect to snake venom PLA2, which was estimated by IC50 in vitro and ED50 in vivo .
  • Results : Varespladib treatment showed a significant inhibitory effect to snake venom PLA2. In animal models, the severely hemorrhagic toxicity of snake venom was almost fully inhibited after administration of Varespladib. Moreover, signs of edema in gastrocnemius muscle were remarkably attenuated by administration of Varespladib, with a reduced loss of myonecrosis and desmin .

Treatment for Bites from Nikolsky’s Viper

  • Scientific Field : Toxicology
  • Application Summary : Varespladib has been studied as an alternative to antivenom treatment for bites from Nikolsky’s Viper (Vipera berus nikolskii). The venom of this viper contains an extremely high concentration of PLA2, responsible for the toxic effects of the venom .
  • Methods of Application : Varespladib was administered alone subcutaneously to adult male CD-1 mice (8 mg/kg) and compared to mice exposed to Vipera berus nikolskii crude venom (8 mg/kg = 10 LD50) or a combination of Varespladib and the same amount of the venom .
  • Results : Eighty percent of mice receiving both Varespladib and venom survived, while 100% of the control group receiving venom alone died within 4 hours .

Inhibition of Non-Enzymatic Myotoxic Activity

  • Scientific Field : Biochemistry
  • Application Summary : Varespladib has been found to effectively inhibit the non-enzymatic myotoxic activity of snake venom’s PLA2-like protein (MjTX-II) .
  • Results : The results showed that Varespladib effectively inhibited the non-enzymatic myotoxic activity of MjTX-II .

Treatment for Coronary Artery Disease

  • Scientific Field : Cardiology
  • Application Summary : Varespladib has been studied for its potential use in the treatment of coronary artery disease .
  • Methods of Application : In the 8-week, phase II, PLASMA-2 trial, 120 patients with stable coronary artery disease were treated with Varespladib .
  • Results : Varespladib treatment produced a greater than 20% reduction in CRP levels .

Inhibition of sPLA2s in Snake Venom

  • Scientific Field : Toxicology
  • Application Summary : Varespladib has been studied as an inhibitor of venom sPLA2s in addition to standard-of-care antivenom treatment .
  • Results : The results showed that Varespladib effectively inhibited venom sPLA2s .

Treatment for Acute Coronary Syndrome

  • Scientific Field : Cardiology
  • Application Summary : Varespladib has been studied for its potential use in the treatment of acute coronary syndrome .
  • Methods of Application : In the phase II, PLASMA-2 trial, patients with acute coronary syndrome were treated with Varespladib .
  • Results : Varespladib treatment produced a significant reduction in CRP levels .

Safety And Hazards

Varespladib should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Since 2016, scientific research has focused on the use of Varespladib as an inhibitor of snake venom toxins . It showed a significant inhibitory effect on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy . In 2019, the U.S. Food and Drug Administration (FDA) granted Varespladib orphan drug status for its potential to treat snakebite .

properties

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172733-42-5 (Sodium salt)
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50169378
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varespladib

CAS RN

172732-68-2
Record name Varespladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172732-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Varespladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib
Reactant of Route 2
Varespladib
Reactant of Route 3
Reactant of Route 3
Varespladib
Reactant of Route 4
Varespladib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Varespladib
Reactant of Route 6
Reactant of Route 6
Varespladib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.